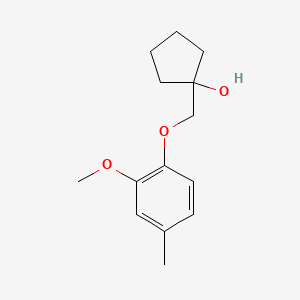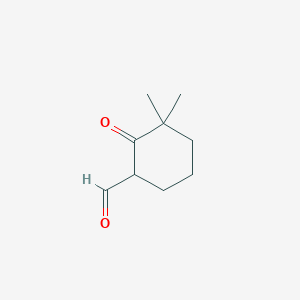
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is an organic compound that features a cyclopropylmethyl group attached to a dihydropyridine ring with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with a suitable dihydropyridine precursor in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclopropylmethyl derivatives: Compounds like cyclopropylmethylamine and cyclopropylmethyl ketone share structural similarities.
Dihydropyridine derivatives: Compounds such as nifedipine and amlodipine, which are used as calcium channel blockers in medicine
Uniqueness: 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the combination of the cyclopropylmethyl group and the dihydropyridine ring with a nitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-4-10(13)12(7-9)6-8-1-2-8/h3-4,7-8H,1-2,6H2 |
Clé InChI |
GAFMGQLTUHLDSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=C(C=CC2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


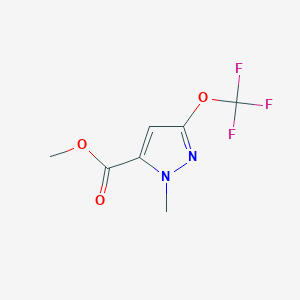
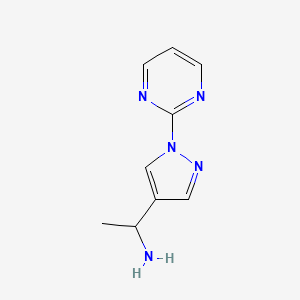


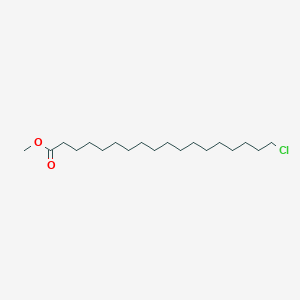
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
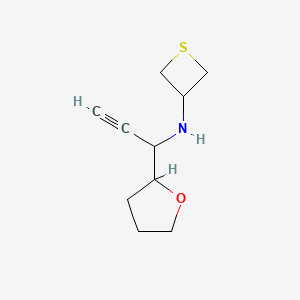
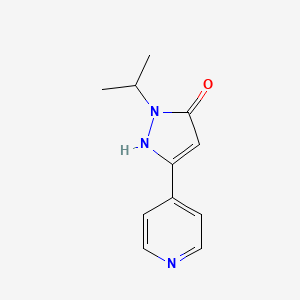
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)


![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
